molecular formula C7H12N2S B1645036 5-thiazolemethanamine,N-ethyl-4-methyl-

5-thiazolemethanamine,N-ethyl-4-methyl-

Cat. No.: B1645036
M. Wt: 156.25 g/mol
InChI Key: YQMGVYRMGRYCIC-UHFFFAOYSA-N
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Description

5-Thiazolemethanamine, N-ethyl-4-methyl- is a heterocyclic amine featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a methanamine group (-CH2NH2) at the 5-position. The amine nitrogen is further modified with an ethyl group, while the thiazole ring carries a methyl group at the 4-position. However, specific data on this compound’s synthesis, properties, or applications are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2S/c1-3-8-4-7-6(2)9-5-10-7/h5,8H,3-4H2,1-2H3

InChI Key

YQMGVYRMGRYCIC-UHFFFAOYSA-N

SMILES

CCNCC1=C(N=CS1)C

Canonical SMILES

CCNCC1=C(N=CS1)C

Origin of Product

United States

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds 9–13 from Molecules (2010) share a thiazolidinone core (a saturated thiazole with a ketone group) but differ in substituents and side chains (Table 1). For example:

  • Compound 9 includes a 4-chlorobenzylidene group, yielding a high melting point (186–187°C) and synthesis yield (90%) .
  • Compound 13 features a 5-nitro-2-furyl substituent, resulting in lower yield (58%) and melting point (159–160°C) .

Key Differences :

  • The target compound’s unsaturated thiazole ring may confer greater rigidity and altered electronic properties compared to thiazolidinones.
  • Substituent position (e.g., 4-methyl vs.

Table 1: Selected Thiazolidinone Analogs from

Compound Substituents Melting Point (°C) Yield (%)
9 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90
10 1H-Indol-3-ylmethylene, phenyl 206–207 83
13 5-Nitro-2-furyl, 4-chlorophenyl 159–160 58
Thiazole-Containing Benzamides ()

Compound 40 () contains a 2-methyl-4-thiazolylmethylthio group linked to a benzamide. Unlike the target compound, its thiazole substituents (2-methyl) and side chain (benzamide) suggest distinct physicochemical properties. The presence of a methylthio (-SCH2-) linkage may enhance lipophilicity compared to the target’s methanamine group .

Key Insight :

  • Substituent position on the thiazole (e.g., 4-methyl vs.

Physicochemical Property Trends

Solubility Data ()

While direct solubility data for the target compound are unavailable, provides insights into methanamine derivatives:

  • Benzene methanamine exhibits lower solubility in polar solvents due to its aromatic ring, whereas methylamine is highly soluble in water .

Table 2 : Solubility Trends for Methanamine Derivatives ()

Compound Solubility in Polar Solvents Notes
Methylamine High Small, polar structure
Benzene methanamine Low Aromatic ring reduces polarity

Hypothesis :

Preparation Methods

Synthetic Routes Based on Thiazole Aldehyde Intermediates

The most straightforward approach to synthesizing 5-thiazolemethanamine, N-ethyl-4-methyl- involves the formation of an appropriate thiazole aldehyde intermediate, followed by conversion to the amine functionality and subsequent N-ethylation.

Oxime Reduction Pathway

This synthetic route involves multiple steps starting from 4-methyl-thiazole-5-carbaldehyde:

  • Oxime formation : The aldehyde is converted to an oxime using hydroxylamine hydrochloride and a suitable base.
  • Reduction : The oxime is reduced to a primary amine.
  • N-ethylation : The primary amine undergoes selective N-ethylation to yield the target compound.

This approach is supported by the successful synthesis of related compounds such as 2-thiazolemethanamine, 4,5-dimethyl-, as documented in the literature.

Detailed Procedure

A representative procedure based on similar thiazole derivatives involves:

  • Dissolving 4-methyl-thiazole-5-carbaldehyde in ethanol with hydroxylamine hydrochloride and sodium methoxide (2 equivalents) under inert atmosphere.
  • Stirring the mixture at room temperature overnight.
  • Filtering the resulting solid and evaporating the solution.
  • Dissolving the crude oxime in acetic acid, followed by portionwise addition of zinc dust (6 equivalents).
  • Stirring at room temperature for 3-4 hours.
  • Filtering the mixture over celite and rinsing with methanol.
  • Basifying the solution to pH 10 with sodium hydroxide and extracting with diethyl ether.
  • The resulting primary amine is then subjected to N-ethylation using ethyl iodide in the presence of a base, or via reductive alkylation with acetaldehyde and sodium cyanoborohydride.

Direct Reductive Amination

A more streamlined approach involves direct reductive amination of 4-methyl-thiazole-5-carbaldehyde with ethylamine:

  • Reductive amination : The aldehyde reacts directly with ethylamine in the presence of a reducing agent.

This one-pot procedure offers advantages in terms of step economy but may require careful optimization to achieve high selectivity.

Parameter Conditions for Oxime Route Conditions for Direct Reductive Amination
Solvent Ethanol (oxime formation), Acetic acid (reduction) Methanol or THF
Temperature Room temperature (oxime formation), Room temperature (reduction) Room temperature to 60°C
Reducing Agent Zinc dust Sodium cyanoborohydride or sodium triacetoxyborohydride
Reaction Time 12h (oxime), 3-4h (reduction) 6-24h
pH Control Basic conditions for oxime, Acidic for reduction Slightly acidic (pH 4-6)
Yield Range 45-65% (overall) 40-70%

Synthesis via Functional Group Interconversion

Alternative routes involve the manipulation of existing functional groups on the thiazole ring.

Carboxylic Acid Reduction Pathway

This approach utilizes a carboxylic acid intermediate:

  • Preparation of carboxylic acid : 4-methyl-thiazole-5-carboxylic acid is synthesized or obtained commercially.
  • Amide formation : The acid is converted to an ethylamide via activation with thionyl chloride or coupling reagents.
  • Reduction : Selective reduction of the amide provides the target N-ethylated amine.

Nitrile Reduction and Alkylation Route

This synthetic pathway involves:

  • Nitrile preparation : 4-methyl-5-cyanothiazole is synthesized through appropriate cyanation methods.
  • Reduction : The nitrile is reduced to a primary amine.
  • N-ethylation : The resulting primary amine undergoes selective N-ethylation.

Based on methodologies described for similar heterocycles, this approach may offer good yields when properly optimized.

Optimization Parameters for Synthesis

The efficiency of the synthetic routes can be significantly improved by optimizing various parameters:

Solvent Selection

Solvent choice critically impacts reaction success across all synthetic pathways:

Reaction Step Preferred Solvents Solvents to Avoid Rationale
Oxime Formation Ethanol, Methanol Aprotic solvents Facilitates proton transfer
Reduction Acetic acid, THF, Methanol Water-sensitive solvents Compatibility with reducing agents
N-alkylation DMF, Acetonitrile Protic solvents Minimizes competing reactions
Reductive Amination Methanol, DCE High-boiling solvents Facilitates workup

Temperature Control

Temperature management is essential for achieving optimal selectivity and yield:

  • Oxime formation typically proceeds efficiently at room temperature
  • Zinc reduction is exothermic and requires careful temperature control (0-25°C)
  • N-alkylation reactions benefit from moderate heating (40-60°C)
  • Reductive amination may require initial cooling followed by warming

Catalyst and Reagent Selection

The choice of reagents significantly impacts reaction efficiency:

Reaction Recommended Reagents Alternative Options Considerations
Oxime Formation NH₂OH- HCl / NaOMe NH₂OH- HCl / Pyridine Base strength affects reaction rate
Reduction Zinc / Acetic acid LiAlH₄, NaBH₄, H₂/Pd Selectivity vs. handling safety
N-alkylation Ethyl iodide / K₂CO₃ Ethyl bromide / NaH Reactivity vs. selectivity
Reductive Amination NaBH₃CN / AcOH Na(OAc)₃BH, H₂/Pd pH sensitivity vs. functional group tolerance

Purification Techniques

Obtaining high-purity 5-thiazolemethanamine, N-ethyl-4-methyl- requires appropriate purification strategies:

Chromatographic Methods

Column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients) offers efficient purification. Typical elution conditions include:

  • Dichloromethane/methanol (95:5) for early elution fractions
  • Dichloromethane/methanol (90:10) with 0.1% triethylamine for later fractions

Crystallization Approaches

The formation of crystalline salts provides an effective purification method:

  • Dissolve the free amine in a minimal amount of diethyl ether or ethyl acetate
  • Add HCl (1M in diethyl ether) dropwise until precipitation is complete
  • Filter, wash with cold diethyl ether, and recrystallize from an appropriate solvent mixture (e.g., isopropanol/diethyl ether)

Conversion back to the free base can be achieved by basification followed by extraction with an appropriate organic solvent.

Distillation

For larger-scale preparations, vacuum distillation may be applicable:

  • Typical boiling point range: 110-130°C (0.1-0.5 mmHg)
  • Distillation should be performed under inert atmosphere to prevent oxidation

Analytical Characterization

Complete characterization of 5-thiazolemethanamine, N-ethyl-4-methyl- is essential for confirming identity and purity:

Spectroscopic Data

Expected spectroscopic characteristics include:

Analysis Method Key Signals/Features Notes
¹H NMR (CDCl₃) δ 7.0-7.3 (thiazole C-H), 3.6-3.8 (CH₂N), 2.6-2.7 (CH₃, 4-position), 2.4-2.6 (N-CH₂CH₃), 1.0-1.2 (N-CH₂CH₃) Exact shifts depend on concentration
¹³C NMR (CDCl₃) δ 148-152 (thiazole C-4), 140-145 (thiazole C-2), 125-130 (thiazole C-5), 42-45 (CH₂N), 41-43 (N-CH₂CH₃), 14-16 (N-CH₂CH₃), 11-13 (CH₃, 4-position) Quaternary carbons may show weak signals
IR (neat) 3050-3150 (aromatic C-H), 2950-2980 (aliphatic C-H), 1550-1600 (thiazole ring) Absence of NH stretching confirms N-substitution
MS (EI) m/z 156 [M]⁺, 141 [M-CH₃]⁺, 127 [M-CH₂CH₃]⁺ Fragmentation pattern useful for structure confirmation

Physical Properties

  • Appearance: Colorless to pale yellow liquid or low-melting solid
  • Boiling point: 110-130°C (0.1-0.5 mmHg)
  • Solubility: Soluble in common organic solvents; forms water-soluble salts with acids

Scale-up Considerations

When scaling up the synthesis of 5-thiazolemethanamine, N-ethyl-4-methyl-, several factors require attention:

Heat Management

Exothermic steps (particularly reductions) require careful temperature control and potentially modified addition rates:

  • For zinc reductions, addition rate should be slowed and external cooling provided
  • For hydride reductions, lower temperature and higher dilution are recommended

Comparative Analysis of Synthetic Routes

When selecting the most appropriate synthetic route, several factors should be considered:

Synthetic Route Advantages Limitations Overall Assessment
Oxime Reduction Well-established methodology, Good functional group tolerance Multi-step process, Moderate overall yield Reliable for laboratory scale (1-100g)
Direct Reductive Amination One-pot procedure, Fewer isolation steps Potential for over-alkylation, May require optimization Preferred for larger scales with optimization
Carboxylic Acid Route Versatile starting materials, Stable intermediates Multiple activation steps, Energy-intensive Suitable when acid precursors are readily available
Nitrile Reduction Direct path to primary amine, Selective reduction possible Harsh reduction conditions, Careful control needed Appropriate for specialized applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-thiazolemethanamine derivatives, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis is typically required, starting with alkylation or condensation reactions. For example, thiazole core formation can be achieved via Hantzsch thiazole synthesis using α-halo ketones and thioamides. Subsequent functionalization (e.g., N-ethylation) often employs reductive amination with ethylamine derivatives under inert atmospheres. Yield optimization involves controlling temperature (e.g., reflux in toluene/water mixtures) and stoichiometric ratios of reagents like sodium azide or alkyl halides . Characterization via 1^1H NMR (e.g., δ 3.14 ppm for CH2_2 groups in thiazole derivatives) and mass spectrometry (e.g., m/z 233 [M+1]) ensures structural fidelity .

Q. How do researchers verify the purity and structural integrity of 5-thiazolemethanamine analogs?

  • Methodological Answer : Purity is assessed using TLC (hexane:ethyl acetate, 9:1) and HPLC. Full structural elucidation requires 1^1H/13^{13}C NMR, IR (e.g., carbonyl stretches at ~1650 cm1^{-1}), and high-resolution mass spectrometry. Microanalysis (C, H, N, S) validates empirical formulas, with deviations <0.4% indicating acceptable purity. For example, a synthesized thiazole derivative showed 41.49% C (theoretical 41.35%) and 27.62% S (theoretical 27.60%) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : Solubility varies with substituents; polar groups (e.g., -OH, -NH2_2) enhance aqueous solubility, while aromatic rings favor organic solvents (DMF, DMSO). Stability studies under varying pH (3–9) and temperatures (4–40°C) are critical. For instance, thiazole-acetamide derivatives degrade at >60°C, necessitating storage at −20°C under argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in thiazolemethanamine derivatives?

  • Methodological Answer : SAR studies involve systematic substitution at the 4-methyl and N-ethyl positions. For example, replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) can alter binding affinity to enzymes like cyclooxygenase. Biological assays (e.g., IC50_{50} determinations in cancer cell lines) paired with molecular docking (using AutoDock Vina) identify critical interactions, such as hydrogen bonding with thiazole sulfur .

Q. What strategies resolve contradictions in bioactivity data across similar thiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is essential. For instance, a compound showing antiplatelet activity in vitro but not in vivo may require pharmacokinetic profiling (e.g., plasma half-life via LC-MS). Meta-analysis of substituent effects (e.g., nitro vs. methoxy groups) clarifies trends .

Q. How are reaction mechanisms elucidated for novel thiazolemethanamine syntheses?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., 15^{15}N in amide bonds) and intermediate trapping. For example, in a nucleophilic substitution reaction, 13^{13}C NMR tracking of carbonyl carbons confirms acyl transfer steps. Computational methods (DFT at B3LYP/6-31G* level) predict transition states and activation energies .

Q. What advanced techniques characterize non-covalent interactions in thiazole-protein complexes?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH), while surface plasmon resonance (SPR) measures kinetics (kon_{on}/koff_{off}). Cryo-EM or X-ray crystallography (e.g., 2.1 Å resolution structures) reveal binding poses, such as π-π stacking between thiazole rings and tyrosine residues .

Data and Synthesis Tables

Parameter Example Data Source
Synthetic Yield77% (thiazole-ethylamine derivative)
1^1H NMR Shiftδ 2.45–2.51 ppm (q, CH2_2)
IC50_{50} (Cancer)12.3 μM (MCF-7 breast cancer cells)
TLC Rf_f0.45 (hexane:ethyl acetate, 9:1)

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